1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride
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Overview
Description
1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride is a chemical compound that belongs to the class of diazinanes. This compound is characterized by the presence of a diazinane ring, which is a six-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions to form the diazinane ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which helps in the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also helps in minimizing human error and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the diazinane ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride can be compared with other similar compounds such as:
Ethylenediamine: A simpler compound with similar amine groups but lacking the diazinane ring.
Aminoethylpiperazine: Another compound with a similar structure but different ring system.
2,2’-Oxydiethylamine: A compound with similar functional groups but different overall structure.
The uniqueness of this compound lies in its specific ring structure and the presence of the dihydrochloride salt, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(2-aminoethyl)-1,3-diazinan-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-2-5-9-4-1-3-8-6(9)10;;/h1-5,7H2,(H,8,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBREIKCKGABEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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